Butylated hydroxytoluene-d21
Description
Significance of Isotopic Labeling in Chemical and Biomedical Research
Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of an element with a different number of neutrons, into molecules. studysmarter.co.uk This method allows researchers to track the movement and transformation of molecules within a system, providing a clearer understanding of processes at the molecular level. studysmarter.co.ukcreative-proteomics.com Both stable isotopes, like deuterium (B1214612) (²H) and carbon-13 (¹³C), and radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized. studysmarter.co.ukmusechem.com
The primary applications of isotopic labeling in research include:
Tracing Metabolic Pathways: By introducing isotopically labeled compounds into a biological system, scientists can follow their metabolic fate, identifying the resulting metabolites and understanding the biochemical pathways involved. studysmarter.co.ukcreative-proteomics.com
Elucidating Reaction Mechanisms: In chemical reactions, isotopic labeling helps to determine the step-by-step sequence of events, known as the reaction mechanism.
Quantitative Analysis: Isotope dilution is a method that uses isotopically labeled compounds as internal standards for the precise quantification of the corresponding unlabeled compounds in a sample. creative-proteomics.comnih.gov
Structural Biology: Isotopic labeling is essential for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structures of complex biomacromolecules. sigmaaldrich.com
Stable isotopes are often preferred for long-term studies due to their non-radioactive nature, making them safer to handle. studysmarter.co.uk The ability to distinguish labeled molecules from their unlabeled counterparts is typically achieved using analytical techniques such as mass spectrometry (MS) and NMR spectroscopy. musechem.com
Role of Deuterated Analogs in Mechanistic and Pharmacokinetic Investigations
Deuterated analogs, molecules in which one or more hydrogen atoms have been replaced by deuterium, are particularly useful in mechanistic and pharmacokinetic studies. researchgate.netnih.gov This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen can lead to a slower rate of chemical reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net
Mechanistic Investigations: The KIE is a powerful tool for determining the rate-limiting step of a chemical or enzymatic reaction. colab.ws If the rate of a reaction decreases when a hydrogen atom at a specific position is replaced with deuterium, it indicates that the cleavage of that C-H bond is part of the rate-determining step.
Pharmacokinetic Investigations: Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). chemicalsknowledgehub.com Deuteration can significantly alter the pharmacokinetic profile of a drug. nih.govdovepress.com
Slowing Metabolism: By strategically replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down. nih.govdovepress.com This can lead to increased drug exposure and potentially a longer duration of action. dovepress.com
Altering Metabolic Pathways: Deuteration can sometimes shift the metabolic pathway of a compound, leading to the formation of different metabolites. nih.gov
The use of deuterated analogs has become an important strategy in drug discovery and development, with the potential to create safer and more effective medicines. nih.gov
Overview of Butylated Hydroxytoluene (BHT) as a Parent Compound and its Research Relevance
Butylated hydroxytoluene (BHT) is a lipophilic organic compound, chemically a derivative of phenol (B47542), that is widely recognized for its antioxidant properties. wikipedia.orgbohrium.com It is synthesized industrially by the reaction of p-cresol (B1678582) with isobutylene. wikipedia.org
BHT's primary function is to prevent free radical-mediated oxidation. wikipedia.org It acts as a terminating agent, suppressing autoxidation by donating a hydrogen atom to peroxy radicals, thereby converting them into more stable hydroperoxides. wikipedia.org
Widespread Applications: Due to its antioxidant capabilities, BHT is used in a diverse range of products:
Food Additive: BHT is used as a preservative in foods containing fats and oils to prevent spoilage and maintain freshness. wikipedia.orgchemicalbook.com
Cosmetics and Pharmaceuticals: It is incorporated into various cosmetic and pharmaceutical formulations to maintain their stability. researchgate.neteuropa.eu
Industrial Applications: BHT is used in petroleum products, such as fuels and oils, as well as in plastics and rubber. wikipedia.orgatamankimya.com
Research Relevance: The widespread use and exposure to BHT have made it a subject of extensive research. bohrium.com Studies have investigated its metabolism, potential toxic effects, and its role in modulating the activity of other chemical agents. nih.govresearchgate.net The development of its deuterated analog, BHT-d21, provides a crucial tool for more in-depth investigations into its metabolic pathways and biological effects. medchemexpress.comchemsrc.com For instance, BHT-d21 is used as an internal standard in analytical methods to accurately quantify BHT levels in various samples, such as urine and dental sealants. nih.govkau.edu.saresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZUEZXRPGMBCV-YLENQQAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583750 | |
| Record name | 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64502-99-4 | |
| Record name | 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64502-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Methodologies Utilizing Butylated Hydroxytoluene D21 As an Internal Standard and Tracer
Mass Spectrometry-Based Quantification and Identification Techniques
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of modern analytical chemistry, offering high sensitivity and specificity for the detection and quantification of chemical compounds. In the context of BHT analysis, the use of BHT-d21 as an internal standard is paramount for correcting for sample matrix effects and variations in instrument response, thereby ensuring the accuracy of the results.
Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile organic compounds like BHT. When analyzing trace levels of BHT and its metabolites, the inclusion of BHT-d21 as an internal standard is crucial for achieving accurate quantification. In a typical GC-MS analysis, a known amount of BHT-d21 is added to the sample prior to extraction and analysis. Since BHT-d21 is chemically identical to BHT, it co-elutes from the gas chromatograph, but it is distinguished by its higher mass-to-charge ratio in the mass spectrometer. This allows for the precise determination of the native BHT concentration by comparing the signal intensities of the two compounds.
Research has demonstrated the successful application of GC-MS with BHT-d21 for the trace analysis of BHT and its transformation products in various matrices. For instance, in a study analyzing BHT and its metabolites in human urine, BHT was measured using an Agilent 6890 GC coupled to an Agilent 5975 MS in the selected ion monitoring (SIM) mode. nih.gov The quantification was performed using an isotope-dilution method based on the response of BHT-d21. nih.gov This approach allows for the reliable detection of BHT at very low concentrations.
The following table summarizes typical parameters for a GC-MS method for BHT analysis.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 |
| Mass Spectrometer | Agilent 5975 |
| Column | Fused-silica capillary column (DB-5; 15 m × 0.25 mm i.d. × 0.25 μm film thickness) |
| Carrier Gas | Helium (1 mL min−1) |
| Oven Temperature Program | Initial 70 °C (4 min), ramp 10 °C min−1 to 270 °C, then 25 °C min−1 to 290 °C (10 min) |
| Ionization Mode | Selected Ion Monitoring (SIM) |
This is an example of a GC-MS method and specific parameters may vary depending on the application.
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) is a powerful tool for identifying and characterizing a wide range of compounds, particularly in complex biological samples. In the context of BHT metabolism, LC-HRMS/MS is instrumental in profiling the various metabolites formed in vivo and in vitro. The use of deuterated standards, such as BHT-d21, as tracers in these studies is invaluable for elucidating metabolic pathways.
While specific studies detailing the use of BHT-d21 in LC-HRMS/MS for metabolite profiling are not abundant, the principle has been demonstrated with other isotope-labeled BHT analogs. For instance, a study on the in vitro metabolism of BHT utilized BHT-d3 and BHT-d20 to aid in the structural elucidation of metabolites using LC-HRMS/MS. mdpi.com By comparing the mass spectra of the metabolites of the labeled and unlabeled BHT, researchers could pinpoint the sites of metabolic modification. This approach is directly transferable to the use of BHT-d21.
The high-resolution capabilities of instruments like quadrupole-time-of-flight (Q-TOF) mass spectrometers allow for the accurate mass measurement of both the parent compound and its metabolites, facilitating their identification. The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide further structural information.
Isotope-dilution mass spectrometry (IDMS) is considered a definitive method for chemical measurement due to its high accuracy and precision. The technique involves adding a known amount of an isotopically labeled version of the analyte (in this case, BHT-d21) to the sample. The labeled compound acts as an ideal internal standard because it behaves identically to the unlabeled analyte during sample preparation and analysis, but is distinguishable by the mass spectrometer.
This approach effectively compensates for any losses of the analyte during extraction, cleanup, and instrumental analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard, a highly accurate concentration of the analyte in the original sample can be determined. A study on the quantification of synthetic phenolic antioxidants in human urine explicitly employed an isotope-dilution method with BHT-d21 for the quantification of BHT. nih.gov This method provided excellent recoveries, ranging from 97 ± 8.4% for some metabolites to 108 ± 7.1% for others, demonstrating the enhanced accuracy afforded by this technique. nih.gov The use of BHT-d21 in IDMS significantly improves the sensitivity and reliability of BHT quantification, particularly at the low concentrations often found in biological and environmental samples.
Application in Biological Sample Analysis
The accurate measurement of BHT and its metabolites in biological samples is crucial for assessing human and animal exposure and for understanding its potential health effects. BHT-d21 plays a vital role as an internal standard in these analyses, enabling reliable quantification in complex biological matrices.
Human biomonitoring studies often rely on the analysis of urine and serum to assess exposure to various chemicals. The quantification of BHT and its metabolites in these matrices presents analytical challenges due to the presence of numerous interfering substances. The use of BHT-d21 as an internal standard is essential for overcoming these challenges.
A study that analyzed six synthetic phenolic antioxidants and their metabolites in 145 human urine samples from five different countries utilized BHT-d21 as an internal standard for the quantification of BHT. nih.gov The study found BHT in 88% of the urine samples, with a median concentration of 1.26 ng/mL. nih.gov The major metabolite, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), was also detected in a high percentage of samples. nih.gov The following table summarizes the detection frequency and median concentrations of BHT and its metabolites in human urine from this study.
| Compound | Detection Frequency (%) | Median Concentration (ng/mL) |
| BHT | 88.3 | 1.26 |
| BHT-OH | 48 | Not detected |
| BHT-Q | 60 | 0.37 |
| BHT-CHO | 60 | 0.45 |
| BHT-COOH | 89 | 1.78 |
Data sourced from a study on synthetic phenolic antioxidants in human urine. nih.gov
In another instance, a method was developed for the analysis of synthetic phenolic antioxidants in blood serum, where BHT-d21 was used as an internal standard. This highlights the versatility of BHT-d21 for use in various human biological matrices.
To understand the potential for bioaccumulation and the metabolic fate of BHT, studies are often conducted in animal models. These studies involve the analysis of various tissues and excreta to determine the distribution and elimination of BHT and its metabolites. While specific studies detailing the use of BHT-d21 in animal bioaccumulation studies are limited, the principles of its application as an internal standard are directly relevant.
A study on the comparative metabolism of radiolabeled BHT ([¹⁴C]BHT) in mice and rats provides insight into the types of samples analyzed in such studies. nih.gov In this research, the distribution of the radiolabel was examined in various tissues, including the stomach, intestines, liver, and kidney. nih.gov The excretion of the radiolabeled compounds was monitored in urine and feces. nih.gov The study identified over 43 metabolites in the urine and feces of both species, with major metabolic reactions including the oxidation of the p-methyl group and the tert-butyl groups. nih.gov
In a hypothetical bioaccumulation study using modern analytical techniques, BHT-d21 would be the ideal internal standard for quantifying BHT and its metabolites in these animal tissues and excreta using GC-MS or LC-MS/MS. The addition of BHT-d21 at the beginning of the sample preparation process would correct for any analytical variability, ensuring accurate determination of BHT concentrations in different tissues and helping to build a clear picture of its bioaccumulation potential.
Application in Environmental Sample Analysis
Butylated hydroxytoluene-d21 (BHT-d21) serves as a critical internal standard in advanced analytical methodologies for the accurate detection and quantification of butylated hydroxytoluene (BHT) and its transformation products in a variety of environmental matrices. Its structural and chemical similarity to the native BHT, combined with its distinct mass, makes it an ideal surrogate for tracking the analyte through sample preparation and analysis, correcting for losses and matrix effects.
Detection and Quantification in Indoor Dust and Urban Environments
The use of BHT-d21 as an internal standard is well-established in the analysis of synthetic phenolic antioxidants in indoor dust, a significant reservoir for these compounds due to their widespread use in consumer products, plastics, and building materials. scispace.comresearchgate.net Analytical methods, typically employing gas chromatography-mass spectrometry (GC-MS), rely on spiking samples with BHT-d21 prior to extraction to ensure accurate quantification. scispace.comuantwerpen.be
Research has consistently detected BHT in indoor dust samples from various microenvironments across numerous countries. researchgate.net For instance, a comprehensive study found BHT in 99.5% of indoor dust samples from homes and other microenvironments, with concentrations ranging from below the limit of quantification to as high as 3460 µg/g. researchgate.net Another study on indoor dust and sediment developed an analytical method to simultaneously measure BHT and four of its transformation products. nih.gov This study reported BHT concentrations ranging from 0.22 to 47.37 µg/g in dust. nih.govresearchgate.net The dominant transformation products identified included 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione (BHT-Q), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO), 2,6-di-tert-butyl-4-(hydroxymethyl) phenol (B47542) (BHT-OH), and 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). nih.govnih.gov The presence and concentration of these derivatives provide insight into the various transformation pathways of BHT in indoor environments. nih.gov
The following table summarizes the concentrations of BHT and its key transformation products found in indoor dust as reported in scientific literature.
| Compound | Concentration Range in Indoor Dust (µg/g) | Reference |
| Butylated hydroxytoluene (BHT) | 0.22 - 47.37 | nih.govresearchgate.net |
| BHT-Q | 0.28 - 1.77 | nih.gov |
| BHT-CHO | 0.20 - 1.07 | nih.gov |
| BHT-OH | 0.02 - 0.14 | nih.gov |
| BHT-COOH | 0.01 - 0.18 | nih.gov |
This table presents data compiled from multiple studies and reflects the range of concentrations observed in various indoor settings.
Monitoring Leaching and Transformation in Aquatic Systems (e.g., Water Supply Pipes)
BHT is a common antioxidant used in polymer materials, including plastic pipes (B44673) like high-density polyethylene (B3416737) (PE-HD) used for water supply. e3s-conferences.org There is a risk of BHT migrating, or leaching, from these pipes into the drinking water. e3s-conferences.orgsafepipingmatters.org BHT-d21 is an essential tool for accurately quantifying the extent of this leaching and for studying the subsequent fate of BHT in aquatic environments.
Laboratory studies have confirmed the leaching of BHT from PE-HD pipes into water under various flow conditions. e3s-conferences.orgresearchgate.net One study observed maximum BHT concentrations in water of 0.190 mg·dm-3 for laminar flow and 0.145 mg·dm-3 for turbulent flow. e3s-conferences.org Once in the water, BHT is not stable and can undergo oxidation, influenced by factors like the presence of oxygen. e3s-conferences.orgaub.edu.lb This degradation leads to the formation of several transformation products. e3s-conferences.orgspkx.net.cnsciopen.com
The primary transformation pathways involve the oxidation of BHT's alkyl substituent and its aromatic ring. nih.gove3s-conferences.org Key degradation products identified in aquatic systems include:
BHT-OH (2,6-di-t-butyl-4-(hydroxymethyl)phenol) e3s-conferences.org
BHT-CHO (3,5-di-tert-butyl-4-hydroxybenzaldehyde) e3s-conferences.orgnih.gov
BHT-Q (2,6-di-t-butylcyclohexa-2,5-diene-1,4-dione) e3s-conferences.org
BHT-COOH (3,5-di-t-butyl-4-hydroxybenzoic acid) aub.edu.lb
Studies have detected BHT and BHT-CHO in German river water at concentrations up to 791 ng/L and 223 ng/L, respectively. nih.govresearchgate.net Even rainwater has been found to contain these compounds, highlighting their environmental prevalence. nih.gov The use of BHT-d21 in these analytical methods, typically based on solid-phase extraction followed by GC/MS, is crucial for achieving the low detection limits and high accuracy needed to monitor these contaminants at environmentally relevant concentrations. nih.gov
Profiling in Marine Biota and Mollusks
The widespread presence of BHT in the environment leads to its potential bioaccumulation in aquatic organisms. explorationpub.com Bivalve mollusks, due to their filter-feeding nature, are particularly valuable for monitoring such environmental pollutants. explorationpub.com Analytical methods utilizing BHT-d21 as an internal standard enable the precise profiling of BHT in the tissues of marine biota.
A screening of contaminants in Norwegian freshwater and marine environments detected BHT in various species, including shrimp, herring, cod liver, whitefish, and brown trout. vkm.no The analysis was performed using GC/MS systems, where an internal standard like BHT-d21 is fundamental for accurate quantification, compensating for matrix interferences inherent in complex biological samples. vkm.no While specific bioaccumulation factors were not detailed in the reviewed abstracts, the detection of BHT across different trophic levels underscores its persistence and distribution in aquatic food webs. vkm.no The analysis of pollutants in marine organisms is critical for understanding their environmental fate and for ensuring seafood safety. explorationpub.com
Method Validation and Quality Assurance Protocols in Deuterated BHT Analytical Studies
The reliability of analytical data generated using BHT-d21 as an internal standard is underpinned by rigorous method validation and quality assurance protocols. These protocols establish the performance characteristics of the analytical method, ensuring the data is accurate, precise, and reproducible. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (assessed via recovery studies), and precision. analis.com.myresearchgate.netnih.govnih.gov
Analytical methods, such as GC-MS and high-performance liquid chromatography (HPLC), are validated to demonstrate their suitability for the intended purpose. nih.gov For instance, in the analysis of BHT in urine, samples are spiked with a known amount of BHT-d21 at the beginning of the sample preparation process. nih.gov This allows for the correction of any analyte loss during the extraction and cleanup steps.
The table below summarizes typical method validation parameters from various studies analyzing BHT, where deuterated standards like BHT-d21 are commonly employed.
| Parameter | Typical Value/Range | Method | Reference |
| Linearity (r²) | > 0.99 | HPLC, GC/MS | analis.com.mynih.gov |
| Limit of Detection (LOD) | 0.0013 - 0.170 µg/mL | RP-LC, HPLC | analis.com.mynih.gov |
| Limit of Quantification (LOQ) | 0.0039 - 0.515 µg/mL | RP-LC, HPLC | analis.com.mynih.gov |
| Accuracy (Recovery) | 71.1% - 118% | GC-MS | nih.govresearchgate.net |
| 98.8% - 104.8% | RP-LC | nih.gov | |
| Precision (%RSD) | < 1.5% at target concentration | RP-LC | nih.gov |
| < 10.6% | GC-MS | nih.govresearchgate.net |
This table is a compilation of performance characteristics from different validated analytical methods. The specific values can vary depending on the matrix, instrumentation, and exact procedure.
These validation metrics confirm that the analytical methods are sensitive, specific, and reliable for quantifying BHT in complex environmental and biological samples when BHT-d21 is used as an internal standard. diva-portal.orgresearchgate.net
Elucidation of Metabolic Pathways and Biotransformation Kinetics of Butylated Hydroxytoluene Using Deuterated Probes
Identification of BHT Metabolites via Deuterated BHT Tracers
Stable isotope-labeled analogs of Butylated Hydroxytoluene (BHT) serve as invaluable tracers in metabolic studies. By introducing a deuterated version of BHT into an in vitro biological system, researchers can accurately track its conversion into various metabolites. Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) is employed to detect and characterize the stable and reactive species formed, as well as subsequent phase II conjugates. mdpi.comresearchgate.net The distinct isotopic signature of the deuterated metabolites allows them to be clearly distinguished from the complex background of the biological matrix.
The biotransformation of BHT is primarily initiated by oxidative reactions, which fall under Phase I metabolism. nih.gov Studies using isotope-labeled BHT have been crucial in identifying two principal oxidative pathways. mdpi.com
para-methyl Oxidation : A major metabolic route involves the oxidation of the methyl group at the para position of the phenol (B47542) ring. This process occurs in a stepwise manner, first forming 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-aldehyde) and subsequently 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid). mdpi.com This pathway is noted as a major metabolic route in species such as the rat, rabbit, and monkey. mdpi.comnih.gov
tert-butyl Oxidation : Another significant pathway is the oxidation of one of the tert-butyl groups. mdpi.com This route has been described as the predominant oxidative pathway in humans and mice. mdpi.comnih.gov The oxidation can lead to hydroxylated BHT metabolites.
The use of deuterated tracers helps confirm the site of oxidation. For instance, comparing the mass shifts of metabolites from BHT-d3 (deuterium on the para-methyl group) versus BHT-d20 (deuterium on the tert-butyl groups and ring) can pinpoint the exact location of the oxidative modification. mdpi.com
| Oxidative Pathway | Key Metabolites Formed | Primary Species | Notes |
|---|---|---|---|
| para-methyl Oxidation | BHT-aldehyde, BHT-acid | Rat, Rabbit, Monkey | Stepwise oxidation of the methyl group. mdpi.comnih.gov |
| tert-butyl Oxidation | Hydroxylated BHT | Human, Mouse | Oxidation occurs on one of the tert-butyl groups. mdpi.comnih.gov |
Following Phase I oxidation, the resulting metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. nih.govwikipedia.org Glucuronidation, the attachment of a glucuronic acid moiety, is a major conjugation pathway for BHT metabolites. mdpi.comnih.gov
This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of a glucuronyl group from uridine 5'-diphospho-glucuronic acid (UDPGA) to the metabolite. wikipedia.orgnih.gov In vitro studies using liver fractions supplemented with UDPGA have successfully identified several glucuronide conjugates of BHT. mdpi.com The use of deuterated BHT allows for the clear identification of these conjugated products in complex biological samples. mdpi.com
| Conjugate Type | Specific Metabolite Identified | Metabolic Phase |
|---|---|---|
| Glucuronide | Hydroxy-BHT glucuronide | Phase II |
| Glucuronide | BHT-acid glucuronide | Phase II |
| Glucuronide | 2,6-di-tert-butyl-p-benzoquinone (BHQ) glucuronide | Phase II |
Data sourced from in vitro studies with liver fractions. mdpi.com
A significant finding from studies using rat liver microsomal preparations is the existence of a cyclic metabolic pathway for BHT. nih.govnih.govportlandpress.com This pathway demonstrates a mechanism for the metabolic regeneration of the parent antioxidant compound. The identified cycle proceeds as follows:
BHT is oxidized to 4-hydroperoxy-4-methyl-2,6-di-t-butylcyclohexa-2,5-dienone (BHT-OOH) . nih.govnih.gov
BHT-OOH is then converted to 4-hydroxy-4-methyl-2,6-di-t-butylcyclohexa-2,5-dienone (BHT-3⁰OH) . nih.govnih.gov
Finally, BHT-3⁰OH is reduced back to the parent BHT molecule, completing the cycle. nih.govnih.gov
This regenerative loop suggests that the high efficacy of BHT as an antioxidant may be partly due to its ability to be metabolically recycled, allowing a single molecule to quench multiple radical species. nih.govepa.gov
In Vitro Metabolic Studies with BHT-d21
In vitro systems are essential for studying the biotransformation of compounds like BHT in a controlled environment. These models allow researchers to investigate specific metabolic reactions and identify the enzymes and tissues involved. mdpi.com
Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum, are widely used in metabolism studies. nih.gov They are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) system, and various Phase II enzymes. nih.gov
Hepatic Microsomes : Liver microsomes are the primary tool for studying drug metabolism, as the liver is the main site of biotransformation. nih.govnih.gov Incubations of BHT-d21 with hepatic microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors (like NADPH for Phase I and UDPGA for Phase II) have been instrumental in identifying the oxidative and glucuronidation pathways. mdpi.comnih.gov
Pulmonary Microsomes : The lung is also metabolically active and can be a target for airborne xenobiotics. Studies using pulmonary microsomes have helped to understand the metabolism of BHT in extrahepatic tissues and have confirmed the formation of several oxidative metabolites. nih.gov
While microsomes are excellent for studying specific enzymatic reactions, cellular models provide a more physiologically relevant system.
Hepatocytes : The use of intact liver cells, or hepatocytes, offers a more complete metabolic picture. Hepatocytes contain the full complement of Phase I and Phase II enzymes, as well as the necessary cofactors and transporters, all within a cellular environment. nih.gov Studies with human hepatocytes can therefore better distinguish between potentially hepatotoxic and non-hepatotoxic compounds by providing a more integrated view of metabolism-dependent processes. nih.gov These models are crucial for understanding the interplay between different metabolic pathways and for extrapolating in vitro findings to the whole organism.
In Vivo Biotransformation, Distribution, and Excretion Studies in Animal Models
The use of isotopically labeled Butylated hydroxytoluene (BHT), including deuterated and radiolabeled variants, has been fundamental in characterizing its fate within biological systems. In vivo studies in animal models, primarily rats and mice, have delineated the absorption, distribution, metabolic transformation, and subsequent excretion of BHT and its metabolites.
Following oral administration in mice, BHT is primarily distributed to the stomach, intestines, liver, and kidney. nih.gov The compound does not tend to accumulate in tissues with repeated administration. nih.gov Studies using [14C]BHT in rats showed that after a single oral dose, 80-90% of the radioactivity is excreted within four days. epa.gov The primary routes of elimination are through feces and urine, with a smaller fraction excreted in expired air. nih.gov In male Sprague-Dawley rats, approximately 48% of a dose was excreted in the urine and 25% in the feces over a 10-day period. nih.gov The half-life of BHT in the fat of rats returned to a normal diet after BHT exposure was found to be between 7 and 10 days. epa.gov
Deuterium (B1214612) labeling has been specifically employed to investigate the kinetic isotope effect on metabolism. A study comparing BHT and its deuterated analog, 2,6-di-tert.-butyl-4-[alpha, alpha, alpha-2H3]methylphenol (BHT-d3), in mice revealed a significant isotope effect on the in vivo metabolic rates. nih.gov This observation supports the concept that the biotransformation pathways can be influenced by the substitution of hydrogen with deuterium, a principle that is crucial for mechanistic studies. nih.gov
The major biotransformation in vivo involves oxidation of either the 4-methyl group or the tert-butyl groups. nih.gov In rats, this leads to a variety of metabolites, with 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid) being a major metabolite detected. nih.gov The metabolites are often conjugated, for instance with glucuronic acid, before being excreted. nih.gov
| Animal Model | Isotopic Label | Key Findings on Distribution | Primary Excretion Routes | Excretion Profile |
|---|---|---|---|---|
| Mice | [14C]BHT | Stomach, intestines, liver, kidney | Feces, urine, expired air | 41-65% in feces, 26-50% in urine, 6-9% in expired air over 7 days. nih.gov |
| Rats | [14C]BHT | High concentrations in fat and liver, with a half-life of 7-10 days in fat. epa.gov | Urine, feces | ~48% in urine, ~25% in feces over 10 days. nih.gov 80-90% of dose excreted within 4 days. epa.gov |
| Mice | BHT-d3 | Not specified | Not specified | Demonstrated a significant in vivo kinetic isotope effect on metabolic rates. nih.gov |
Comparative Metabolic Profiling Across Different Species and Biological Systems
Significant species-dependent differences exist in the metabolic pathways of BHT. Comparative studies using deuterated and other labeled analogs in both in vivo and in vitro systems have been instrumental in identifying these variations.
The primary metabolic divergence lies in the preferential site of oxidation on the BHT molecule. In rats, rabbits, and monkeys, the major metabolic route is the oxidation of the para-methyl group. mdpi.com In contrast, oxidation of the tert-butyl groups is the predominant pathway in humans and mice. nih.govmdpi.com For example, studies in male Sprague-Dawley rats show that the main biotransformation is the oxidation of the p-methyl group, with oxidation of the tert-butyl groups being a minor reaction. nih.gov Conversely, in mice, both the oxidation of the p-methyl group and the tert-butyl groups are major metabolic reactions. nih.gov
In vitro studies using liver fractions (microsomes and S9 fractions) from humans and rats have further elucidated these differences. mdpi.comnih.gov These systems allow for the direct comparison of metabolic capabilities under controlled conditions. Such studies have confirmed that human and rat liver microsomes produce a range of oxidative metabolites, as well as phase II conjugates with glutathione (B108866), glucuronic acid, and sulfate. mdpi.comnih.gov The use of isotope-labeled analogs like BHT-d3 and BHT-d20 in these in vitro systems helps to pinpoint the exact site of metabolic modification by analyzing mass shifts in the resulting metabolites. mdpi.com For instance, oxidation on the methyl group was confirmed by observing that the BHT-d3 analog lost all three deuterium labels during the formation of a specific metabolite, while the BHT-d20 analog did not lose any. mdpi.com
| Species/System | Predominant Metabolic Pathway | Key Metabolites | Reference |
|---|---|---|---|
| Rats (in vivo) | Oxidation of the p-methyl group | Derivatives of p-methyl oxidation (e.g., BHT acid) | nih.govmdpi.com |
| Mice (in vivo) | Oxidation of both p-methyl and tert-butyl groups | Products from both methyl and tert-butyl oxidation, including cyclized hemiacetals or lactones | nih.govmdpi.com |
| Humans (inferred) | Oxidation of the tert-butyl groups | Not specified | mdpi.com |
| Rat Liver Slices (in vitro) | Formation of glutathione conjugates via quinone methide intermediate | Glutathione conjugates | nih.gov |
| Human & Rat Liver Microsomes (in vitro) | Oxidation and Phase II conjugation | Hydroxylated metabolites, glutathione, glucuronide, and sulfate conjugates | mdpi.comnih.gov |
Utilization of Deuterium Labeling for Quantitation of Metabolic Fluxes and De Novo Synthesis
Deuterium labeling is a powerful tool for quantitative studies of metabolism, extending beyond simple metabolite identification to the measurement of reaction rates, or metabolic fluxes. nih.gov Metabolic Flux Analysis (MFA) utilizes stable isotope tracers to measure the rates at which intracellular metabolites are interconverted. nih.gov The core principle of MFA is that the isotopic labeling patterns of metabolites are determined by the fluxes of the metabolic network. nih.govresearchgate.net By administering a deuterated substrate like Butylated hydroxytoluene-d21 and measuring the deuterium enrichment in its downstream metabolites, the relative contributions of converging metabolic pathways can be determined. nih.govresearchgate.net
In the context of BHT metabolism, deuterium labeling can be used to quantify the rates of competing biotransformation pathways. For instance, by tracing the deuterium atoms from BHT-d21, one could quantify the flux through the p-methyl oxidation pathway versus the tert-butyl oxidation pathway. This involves measuring the mass isotopomer distributions in key metabolites such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) and 6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylphenol (BHT-BuOH). The relative abundance of deuterated versus non-deuterated forms of these products provides a direct measure of the rate at which they are being formed from the labeled precursor.
While specific MFA studies focused solely on BHT de novo synthesis are not detailed in the provided literature, the methodology is broadly applicable. Deuterium labeling is widely used to calculate rates of various reactions, including biosynthesis and turnover. mdpi.com The use of BHT-d21 as an internal standard in isotope dilution mass spectrometry for the precise quantification of BHT and its metabolites in biological samples is a common application that relies on the same principles of stable isotope chemistry. nih.gov This quantitative accuracy is a prerequisite for any dynamic flux analysis. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down reactions involving the cleavage of this bond, providing further mechanistic insights into rate-limiting steps of BHT biotransformation. nih.gov
Investigation of Isotope Effects in Biological Systems and Reaction Mechanisms Via Butylated Hydroxytoluene D21
Determination of Kinetic Isotope Effects (KIE) in BHT Biotransformation
The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step. Since the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the C-H bond, more energy is required to break it, leading to a slower reaction rate.
In the biotransformation of BHT, a primary metabolic pathway involves the oxidation of the 4-methyl group, a reaction often catalyzed by cytochrome P450 enzymes. Studies utilizing BHT deuterated at this methyl group (BHT-d3) have provided direct evidence of a significant KIE. Research comparing the in vitro metabolism of BHT and BHT-d3 demonstrated that the rate of formation of the metabolite 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (B193395) (BHT-quinone methide or BHT-QM) was slowed by the deuterium substitution. nih.gov Conversely, the formation of another metabolite, 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT-OH), was increased with deuteration. nih.gov
This observation indicates that C-H bond cleavage at the 4-methyl position is a rate-limiting step in the formation of BHT-QM. The slowing of this pathway due to deuteration effectively shunts the metabolism towards alternative pathways, such as the formation of BHT-OH. nih.gov These findings support the concept that BHT-QM is a critical intermediate in BHT-induced biological effects. nih.gov
| Compound | Metabolic Pathway | Observed Rate Change | Reference |
|---|---|---|---|
| BHT-d3 | Formation of BHT-Quinone Methide (BHT-QM) | Decreased | nih.gov |
| BHT-d3 | Formation of BHT-OH | Increased | nih.gov |
Impact of Deuteration on Pharmacokinetic Profiles and Drug Metabolism
The KIE observed in BHT biotransformation directly influences its pharmacokinetic profile. By slowing down the rate of metabolism, deuteration can lead to a longer biological half-life, increased systemic exposure (Area Under the Curve, or AUC), and altered clearance rates. This principle is a key strategy in drug development known as "deuterium switching," where deuterated versions of existing drugs are created to improve their pharmacokinetic properties.
For BHT, the reduced rate of metabolism due to deuteration at the 4-methyl group has been observed in vivo. nih.gov This alteration in metabolic rate means that the deuterated compound remains in the body for a longer period compared to its non-deuterated counterpart. The redirection of metabolic pathways, as seen with the increased formation of BHT-OH relative to BHT-QM for BHT-d3, is another critical aspect. nih.gov This "metabolic shunting" can significantly alter the balance of metabolites, which may have different biological activities or toxicity profiles.
Assessment of Deuterium-Induced Changes in Compound Stability and Reactivity
The increased strength of the C-D bond compared to the C-H bond not only affects enzymatic reactions but also enhances the intrinsic chemical stability of the molecule. BHT functions as an antioxidant by donating a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. wikipedia.org This process can involve hydrogen abstraction from either the phenolic hydroxyl group or the 4-methyl group.
Deuteration of the alkyl portions of the BHT molecule, as in BHT-d21, would be expected to increase its resistance to chemical oxidation at these sites. The higher activation energy required to cleave a C-D bond means that BHT-d21 would be more stable and less reactive towards radical species that target these alkyl groups. This enhanced stability can be advantageous in applications where BHT is used as a stabilizer, potentially prolonging its effective lifetime.
Application of BHT-d21 in Tracing Free Radical and Redox Reaction Mechanisms
Isotopically labeled compounds are invaluable tools for elucidating complex chemical and biological pathways. BHT-d21, with its deuterium-labeled backbone, can be used as a tracer to follow the fate of the molecule through various reactions. Mass spectrometry is a key technique used in these tracing studies, as it can distinguish between the deuterated compound and its non-deuterated counterparts, as well as their respective metabolites, based on their mass-to-charge ratios.
In vitro studies investigating the metabolism of BHT have utilized partially deuterated analogs (e.g., BHT-d3 and BHT-d20) to identify and characterize metabolic products. mdpi.com By analyzing the mass shifts and the retention or loss of deuterium atoms in the resulting metabolites, researchers can pinpoint the sites of metabolic attack and deduce the sequence of oxidative transformations.
For example, in one study, the formation of a BHT-aldehyde metabolite was confirmed by observing that the BHT-d3 analog lost all three of its deuterium labels during the transformation, while a BHT-d20 analog (deuterated on the tert-butyl groups) retained its labels. mdpi.com This definitively showed that the aldehyde was formed through the oxidation of the para-methyl group. mdpi.com Similarly, tracing the loss of a single deuterium atom from BHT-d3 and BHT-d20 helped identify di-hydroxylated BHT metabolites, indicating that oxidation had occurred on both the methyl and tert-butyl groups. mdpi.com Using fully deuterated BHT-d21 would allow for even more comprehensive tracing of all parts of the molecule during complex free radical and redox reactions.
| Deuterated Analog | Metabolic Transformation | Deuterium Label Fate | Inferred Mechanism | Reference |
|---|---|---|---|---|
| BHT-d3 | Formation of BHT-aldehyde | Loss of 3 Deuterium Atoms | Oxidation occurs at the para-methyl group | mdpi.com |
| BHT-d20 | Formation of BHT-aldehyde | No Loss of Deuterium Atoms | Confirms oxidation at the non-deuterated para-methyl group | mdpi.com |
| BHT-d3 and BHT-d20 | Formation of Di-hydroxylated BHT | Loss of 1 Deuterium Atom | Oxidation occurs on both the methyl and a tert-butyl group | mdpi.com |
Mechanistic Insights into the Biochemical and Cellular Interactions of Butylated Hydroxytoluene Leveraging Deuterated Analogs
Role of BHT and its Metabolites in Modulating Oxidative Stress Pathways
Butylated hydroxytoluene (BHT) and its metabolites play a dual role in modulating oxidative stress pathways, acting as both an antioxidant and, under certain conditions, a pro-oxidant. The primary antioxidant mechanism of BHT involves the donation of a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals, thereby terminating lipid peroxidation chain reactions. iiarjournals.orgfrontiersin.org This action helps protect cells from oxidative damage. Studies have shown that BHT can reduce markers of oxidative stress, such as reactive oxygen species (ROS) and lipid peroxidation, and enhance the activities of antioxidant enzymes. wikipedia.org Supplementation with BHT has been observed to restrict the concentration of pro-inflammatory markers by scavenging ROS, suggesting a protective role in preventing hepatorenal dysfunction. iiarjournals.org
However, BHT can also exhibit pro-oxidant properties. High doses and chronic exposure to BHT may trigger liver damage and other chronic diseases. physiology.orgresearchgate.net It has been shown to induce oxidative stress in murine 3T3 fibroblasts through the overproduction of intracellular ROS, leading to cellular damage and apoptosis. physiology.orgresearchgate.net Long-term administration of BHT in rats has been shown to induce oxidative and metabolic alterations, making it a model for studying oxidative stress-related pathological disorders. libretexts.orgnih.gov
The metabolites of BHT are crucial in mediating its effects. Reactive metabolites, particularly hydroperoxide and quinone methide products, are implicated in the pulmonary effects of BHT. nih.gov The hydroperoxide metabolite, BHT-OOH (2,6-di-tert-butyl-4-hydroperoxy-4-methylcyclohexa-2,5-dienone), can be converted to free radicals by cytochrome P-450, contributing to cytotoxicity. nih.gov The formation of these and other oxidative metabolites is a key aspect of the biotransformation of BHT. nih.govresearchgate.net
Molecular Mechanisms Underlying Antioxidant and Pro-oxidant Activities
The antioxidant activity of Butylated Hydroxytoluene (BHT) is primarily attributed to its chemical structure as a hindered phenol (B47542). mdpi.com The core mechanism is the hydrogen atom transfer (HAT) from the hydroxyl (-OH) group on the phenol ring to a free radical. youtube.com This donation effectively neutralizes the radical and terminates the oxidative chain reaction. The resulting BHT phenoxy radical is relatively stable and unreactive due to two main factors: the delocalization of the unpaired electron around the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups at the ortho positions. Theoretical studies using density functional theory (DFT) have calculated the bond dissociation enthalpy (BDE) of the O-H bond in BHT to be low, indicating a high propensity for hydrogen donation.
The pro-oxidant activity of BHT is more complex and appears to be dose- and condition-dependent. At high concentrations, BHT can induce the overproduction of reactive oxygen species (ROS), leading to cellular damage. physiology.orgresearchgate.net This may occur through the auto-oxidation of BHT itself or its metabolites, which can then participate in redox cycling to generate superoxide (B77818) radicals. The tumor-promoting effects of BHT in some tissues may be a result of selective cytotoxicity or altered signal transduction caused by these radical-generating metabolites. nih.gov
| Property | Antioxidant Mechanism | Pro-oxidant Mechanism |
| Primary Action | Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to scavenge free radicals. youtube.com | Overproduction of Reactive Oxygen Species (ROS) at high concentrations. physiology.orgresearchgate.net |
| Key Structural Feature | Sterically hindered phenolic hydroxyl group with a low O-H bond dissociation enthalpy. | Formation of radical-generating metabolites. nih.gov |
| Resulting BHT Species | A relatively stable and unreactive phenoxy radical. | BHT radicals that can participate in redox cycling. |
| Cellular Outcome | Termination of lipid peroxidation and protection against oxidative damage. iiarjournals.orgfrontiersin.org | Cellular damage, apoptosis, and potential cytotoxicity. physiology.orgresearchgate.netnih.gov |
Investigation of Electrophilic Metabolite Formation and their Reactivity with Biomolecules
The metabolism of Butylated Hydroxytoluene (BHT) can lead to the formation of electrophilic metabolites, which are reactive species capable of covalently binding to biological macromolecules. A key electrophilic metabolite is the quinone methide (2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone). nih.gov This reactive intermediate is formed through the oxidation of BHT, a process that can be catalyzed by cytochrome P-450 enzymes. nih.gov The formation of the quinone methide involves a two-electron oxidation of BHT. Another pathway involves the oxidation of the metabolite BHT-BuOH [6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylphenol] to the corresponding quinone methide, which is highly electrophilic. nih.gov
These electrophilic metabolites can react with nucleophilic sites on cellular biomolecules, such as proteins and DNA. A primary target for these reactive intermediates is glutathione (B108866) (GSH), a crucial cellular antioxidant and detoxifying agent. The thiol group of GSH can react with electrophilic metabolites, forming stable glutathione conjugates. This process is a detoxification pathway, as it neutralizes the reactive electrophile and facilitates its excretion. However, if the formation of electrophilic metabolites overwhelms the cellular GSH stores, they can then react with other critical nucleophiles, such as those found in proteins. The covalent binding of these metabolites to proteins can lead to enzyme inactivation, disruption of cellular function, and ultimately, toxicity.
Modulation of Enzymatic Activities by BHT and its Metabolites
Interactions with Cytochrome P450 Enzymes
Butylated Hydroxytoluene (BHT) and its metabolites have significant interactions with the cytochrome P450 (CYP) enzyme system. BHT is known to be an inducer of specific CYP isoforms. In cultured human hepatocytes, BHT has been shown to increase the mRNA levels of CYP2B6 and CYP3A4. The induction of CYP3A-dependent testosterone (B1683101) 6β-hydroxylase activity has also been observed following BHT treatment. This induction of drug-metabolizing enzymes can alter the biotransformation of other xenobiotics.
Furthermore, cytochrome P-450 enzymes are directly involved in the metabolism of BHT itself, catalyzing its oxidation to various metabolites, including the formation of toxic intermediates like the quinone methide. The hydroperoxide derivative of BHT, 2,6-di-t-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone (BOOH), also interacts with cytochrome P-450, leading to its conversion to other metabolites. Co-administration of BHT with other compounds, such as flavonoids, can result in additive effects on the induction of CYP isozymes, including CYP2A and CYP2B, which can enhance the metabolic activation of certain mutagens.
Effects on Glutathione S-Transferases
Butylated Hydroxytoluene (BHT) is a potent inducer of Glutathione S-Transferases (GSTs), a family of phase II detoxification enzymes. Dietary administration of BHT to rats has been shown to cause a significant increase in total GST activity in the liver. This induction appears to be due to the de novo synthesis of GST proteins. The increased activity is observed towards various substrates, indicating that multiple GST isoenzymes are induced. This induction of GSTs is a key component of the cellular defense mechanism, as these enzymes catalyze the conjugation of electrophilic metabolites with glutathione, rendering them less toxic and more water-soluble for excretion. Interestingly, while BHT significantly induces GST activity, it has been observed to have little to no effect on glutathione peroxidase activity in the liver of treated rats. In some cases, high doses of BHT have been associated with a decrease in liver GST levels, suggesting a dose-dependent effect that can lead to a depression of the hepatic antioxidant defense system under certain conditions.
| Enzyme | Effect of BHT | Tissue/Model | Reference(s) |
| Glutathione S-Transferases (GSTs) | Induction (increased activity and synthesis) | Rat liver | |
| Glutathione Peroxidase | No significant change or decreased at high doses | Rat liver | |
| Glutathione Reductase | Increased activity | Rat liver | |
| Reduced Glutathione (GSH) | Increased content or decreased at high doses | Rat liver and lung |
Influence on Cyclooxygenase Pathways
Butylated Hydroxytoluene (BHT) has been shown to influence cyclooxygenase (COX) pathways, which are central to the synthesis of prostaglandins (B1171923) and other inflammatory mediators. physiology.org Studies have demonstrated that BHT can inhibit the expression of the cyclooxygenase-2 (COX-2) gene. iiarjournals.orgnih.gov For instance, BHT, particularly in combination with butylated hydroxyanisole (BHA), has a synergistic inhibitory effect on the lipopolysaccharide (LPS)-stimulated expression of the COX-2 gene in RAW264.7 macrophage cells. nih.gov
Molecular docking simulations suggest a potential direct interaction between BHT and the COX-1 enzyme. The interaction profile of BHT was found to be similar to that of flurbiprofen, a known non-reversible inhibitor of COX-1. This suggests that BHT may exert some of its effects by directly binding to and inhibiting COX enzymes. In animal models, prolonged administration of BHT can induce a chronic inflammatory response that is characterized by elevated expression of both COX-1 and COX-2. mdpi.com This indicates a complex, and potentially contradictory, role for BHT in modulating the cyclooxygenase pathway, where it may act as an inhibitor of expression in some contexts while being associated with increased enzyme levels in others, likely due to its pro-inflammatory effects at higher concentrations or with chronic exposure.
Impact on Arylamine N-acetyltransferase Activity
Research into the biochemical interactions of Butylated hydroxytoluene (BHT) has revealed its significant impact on the activity of arylamine N-acetyltransferase (NAT), an enzyme crucial in the metabolism of arylamine compounds. Studies conducted on human prostate (PC-3), bladder, and colon tumor cell lines have consistently demonstrated that BHT inhibits NAT activity. nih.govepa.govresearchgate.net This inhibition occurs in a dose-dependent manner; higher concentrations of BHT lead to greater suppression of NAT activity. nih.govresearchgate.netnih.gov
The inhibitory effect has been observed in both the cytosolic fraction and within intact cells. nih.gov Mechanistically, the presence of BHT leads to a decrease in the apparent kinetic constants K({m}) and V({max}) of the NAT enzyme in these cells. nih.gov This suggests that BHT may act as a noncompetitive inhibitor of NAT. researchgate.net The reduction in NAT activity by BHT also correlates with a decrease in the formation of DNA adducts when cells are exposed to arylamine carcinogens, highlighting the potential of BHT to mitigate arylamine-induced DNA damage. nih.govresearchgate.net
While these studies primarily utilized the non-deuterated form of BHT, the use of deuterated analogs like Butylated hydroxytoluene-d21 is pivotal in pharmacokinetic and metabolic studies. medchemexpress.comnih.gov Isotope labeling allows for precise tracing of the compound and its metabolites, which can help elucidate whether the inhibitory effect on NAT is caused by the parent BHT molecule or a specific metabolite. juniperpublishers.comresearchgate.net
| Cell Line | Effect on NAT Activity | Dose Relationship | Kinetic Impact | Reference |
|---|---|---|---|---|
| Human Prostate Tumor (PC-3) | Inhibition | Dose-dependent | Decreased K({m}) and V({max}) | nih.gov |
| Human Bladder Tumor | Inhibition | Dose-dependent | Not specified | epa.gov |
| Human Colon Tumor (colo 205) | Inhibition (suppression) | Dose-dependent | Decreased K({m}) and V({max}) | researchgate.net |
Elucidation of Cellular Response Mechanisms (e.g., Ferroptosis Inhibition)
This compound is the deuterated form of BHT, a compound identified as an inhibitor of ferroptosis. medchemexpress.com Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. nih.govfrontiersin.org BHT, as a potent radical-scavenging antioxidant, interferes with the propagation of lipid peroxidation, which is a central mechanism in the ferroptotic pathway. nih.govmdpi.com
Studies have shown that BHT can protect human neuroblastoma cells (SH-SY5Y) from ferroptosis induced by agents like RSL3 and ML162 in a dose-dependent manner. nih.govnih.gov The protective mechanism involves preventing the oxidation of cellular membrane lipids. nih.govmdpi.com Furthermore, BHT normalizes the RSL3-induced inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides and protects against ferroptosis. nih.govmdpi.comacs.org The inhibition of GPX4 leads to an accumulation of lipid-based reactive oxygen species, a hallmark of ferroptosis. frontiersin.orgelsevierpure.com
The use of deuterated analogs in research is critical for understanding pharmacokinetics and metabolic pathways. medchemexpress.comnih.gov By replacing hydrogen with deuterium (B1214612), the metabolic stability of a compound can be altered, which may influence its efficacy and duration of action as a ferroptosis inhibitor. nih.gov Investigating this compound in ferroptosis models could clarify the specific roles of the parent compound versus its metabolites in preventing this form of cell death.
Gene Expression and Proteomic Studies in Response to BHT and its Deuterated Metabolites
The cellular response to BHT extends to changes in gene and protein expression. In vivo studies on animal models have shown that systemic application of BHT can prevent the upregulation of genes related to ferroptosis, providing a molecular basis for its protective effects against this cell death pathway. nih.govnih.gov
Proteomic analyses have been employed to understand the broader impact of BHT on cellular function. A quantitative proteomics study on cryopreserved goat sperm revealed that BHT supplementation led to significant changes in the abundance of specific proteins. nih.govnih.gov In this study, 17 differentially abundant proteins were identified in the BHT-treated group compared to the control. nih.gov Of these, three proteins were upregulated and 14 were downregulated. nih.gov Gene Ontology (GO) annotation suggested that these proteins are involved in metabolic and reproductive processes. nih.gov Further analysis indicated their potential roles in pathways such as glutathione metabolism, which is critically linked to the antioxidant mechanism of BHT and its role in preventing ferroptosis. nih.govnih.gov
Metabolic studies using isotope-labeled BHT analogs (such as BHT-d({3}) and BHT-d({20})) have been instrumental in identifying the biotransformation products of BHT. mdpi.com These studies help to distinguish between the parent compound and its metabolites, such as hydroxylated BHT, BHT-aldehyde, and BHT-acid. mdpi.com Understanding the metabolic fate of BHT through deuterated tracers is essential, as its biological activities and effects on gene and protein expression may be attributable to these metabolic products. researchgate.netmdpi.com For instance, certain metabolites have been linked to the toxicological effects of BHT, underscoring the importance of tracking these pathways. mdpi.com
| Regulation Status | Number of Proteins | Associated Biological Processes (GO Annotation) | Potential Pathway Involvement (KEGG) | Reference |
|---|---|---|---|---|
| Upregulated | 3 | Metabolic process, reproduction, cellular process | Glutathione metabolism, Renin-angiotensin system | nih.govnih.gov |
| Downregulated | 14 |
Environmental Fate and Transport Mechanisms of Butylated Hydroxytoluene and Its Deuterated Variants
Mechanisms of Leaching and Migration from Consumer Products and Materials (e.g., Plastics, Dental Sealants)
The incorporation of Butylated Hydroxytoluene (BHT) into polymeric materials is a common industrial practice to enhance their stability and lifespan. However, BHT is not chemically bound to the polymer matrix and can migrate into the surrounding environment, a process that is meticulously studied using Butylated hydroxytoluene-d21 (BHT-d21) for accurate quantification.
The primary mechanism governing the leaching of BHT from plastics is diffusion. This process is influenced by several factors, including the type of polymer, the concentration of BHT, the nature of the contacting medium (e.g., food simulant, water), temperature, and time. nih.gov For instance, in studies investigating the migration of BHT from low-density polyethylene (B3416737) (LDPE) into food simulants, it was observed that the diffusion process is significantly influenced by temperature. nih.gov The use of BHT-d21 as an internal standard in such studies allows for the precise measurement of the migrated BHT, compensating for any loss of analyte during sample preparation and analysis.
Similarly, BHT is utilized in resin-based dental sealants to inhibit polymerization and oxidative reactions, thereby extending the product's shelf-life. nih.govnih.gov Research has confirmed the presence of BHT in all tested dental sealant products, with concentrations varying significantly. nih.gov The migration of BHT from these materials into the oral cavity is a potential route of human exposure. The quantification of this migration is often performed using analytical techniques that employ BHT-d21 to ensure the accuracy of the measurements. nih.gov
A study on the migration of BHT from high-density polyethylene (HDPE) plastic bottle caps demonstrated that BHT is more readily released into fatty food simulants. mdpi.com The molecular weight and volume of BHT, due to its two tert-butyl groups, influences its migration rate compared to other antioxidants like BHA. mdpi.com
The general process of additive leaching from plastics can be broken down into four steps:
Diffusion of the additive towards the polymer surface.
Desorption of the additive from the polymer surface.
Sorption of the additive into the surrounding medium.
Dispersion of the additive within the medium.
Environmental Degradation Pathways and Kinetics (e.g., Oxidation in Water, Photodegradation)
Once released into the environment, Butylated Hydroxytoluene (BHT) is subject to various degradation processes, primarily oxidation and photodegradation. The kinetics and mechanisms of these degradation pathways are often investigated using this compound (BHT-d21) to accurately track the transformation of the parent compound.
Oxidation in Water:
In aquatic environments, BHT can be degraded through oxidation, particularly by hydroxyl radicals (•OH). researchgate.net Theoretical studies using density functional theory (DFT) have explored the mechanisms and kinetics of BHT degradation. These studies indicate that the reaction can be initiated through hydrogen abstraction from the t-butyl or methyl groups, or by the addition of a hydroxyl radical to the aromatic ring. researchgate.net The formation of various transformation products, such as 2,6-di-tert-butyl-2,5-cyclohexadien-1,4-dione (BHT-Q), has been identified. researchgate.net
Experimental studies on BHT oxidation in water have identified several degradation products, including 2,6-di-t-butyl-4-(3-oxopropyl) phenol (B47542) and 3,5-di-t-butyl-4-hydroxybenzoic acid. e3s-conferences.org The rate of BHT degradation to its hydroxylated form (BHT-OH) has been shown to be influenced by the type of water flow, with higher degradation observed in turbulent flow compared to laminar flow. e3s-conferences.org The precise quantification of BHT and its degradation products in these kinetic studies often relies on the use of BHT-d21 as an internal standard.
Photodegradation:
BHT can also undergo photodegradation, especially in the presence of photosensitizers. Visible-light photo-irradiation of BHT in the presence of riboflavin (vitamin B2) has been shown to result in its photo-oxidation. researchgate.net This process involves the generation of reactive oxygen species (ROS), such as the superoxide (B77818) anion radical (O2•−) and singlet molecular oxygen (O2(1Δg)), which are responsible for the degradation of BHT. researchgate.net Kinetic studies of these photoreactions are crucial for understanding the environmental persistence of BHT, and the use of BHT-d21 is instrumental in obtaining accurate degradation rate constants.
Bioaccumulation and Biomonitoring Studies Using Deuterated Tracers
The lipophilic nature of Butylated Hydroxytoluene (BHT) gives it the potential to bioaccumulate in organisms. This compound (BHT-d21) plays a pivotal role as a deuterated tracer in bioaccumulation and biomonitoring studies, enabling the accurate quantification of BHT and its metabolites in biological matrices.
Human biomonitoring studies utilize BHT-d21 in isotope-dilution methods to measure the concentration of BHT and its metabolites in urine, which serves as an indicator of human exposure. nih.gov For example, a study analyzing urine samples from several countries found BHT in 88% of the samples, with 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) being a major metabolite and a potential urinary biomarker for BHT exposure. nih.gov The use of BHT-d21 as an internal standard in the analytical procedure is essential for correcting for matrix effects and ensuring the accuracy of the results. nih.gov
Another biomonitoring study in Germany analyzed the BHT metabolite BHT-COOH in 24-hour urine samples and detected it in 98% of the samples, indicating widespread exposure in the young adult population. nih.gov These studies are fundamental for assessing human exposure levels and rely on precise analytical methods where BHT-d21 is a key component.
In the context of aquatic ecosystems, studies have investigated the accumulation of BHT in fish. One such study on olive flounder (Paralichthys olivaceus) showed that muscle BHT concentrations increased with increasing dietary intake of BHT. europa.eu While this particular study did not explicitly mention the use of BHT-d21 as a tracer for bioaccumulation, the analytical methods for quantifying BHT in tissue samples would typically involve a deuterated internal standard like BHT-d21 to ensure accuracy.
The use of deuterated tracers is a well-established methodology in bioaccumulation studies to track the uptake, distribution, metabolism, and excretion of chemicals in organisms. By introducing a known amount of the labeled compound (e.g., BHT-d21), researchers can differentiate between the experimentally introduced substance and the background levels of the non-labeled compound, allowing for more precise modeling of its pharmacokinetic behavior.
Spatiotemporal Occurrence and Distribution in Diverse Environmental Matrices
The widespread use of Butylated Hydroxytoluene (BHT) has led to its ubiquitous presence in various environmental compartments. The accurate quantification of BHT in these matrices is often achieved through analytical methods that employ this compound (BHT-d21) as an internal standard.
BHT is frequently detected in water bodies and wastewater. In Germany, BHT was found in river water at concentrations ranging from 7 to 791 ng/L, and its degradation product, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO), was also detected. researchgate.net BHT has also been found in groundwater at levels up to 2156 ng/L. researchgate.net
Wastewater treatment plants (WWTPs) are significant point sources of BHT into the aquatic environment. Studies have reported the presence of BHT and its metabolites in both the effluents and sludge of WWTPs. uzh.ch The concentrations of BHT in these matrices can vary depending on the influent characteristics and the treatment processes employed. The analysis of these complex matrices benefits greatly from the use of BHT-d21 in an isotope dilution approach to overcome matrix interference and ensure accurate quantification.
Indoor environments are significant reservoirs for BHT due to its use in numerous consumer products. BHT has been found in 99.5% of indoor dust samples from homes and various microenvironments, with concentrations reaching up to 3460 µg/g in some cases. researchgate.net Metabolites of BHT, such as 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO), and 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH), have also been measured in house dust. researchgate.net
The analytical methods used to determine the concentrations of BHT and its transformation products in indoor dust often involve gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net In these methods, the use of an internal standard like BHT-d21 is crucial for achieving the necessary accuracy and precision, especially given the complexity of the dust matrix.
Table 1: Concentration of BHT in Indoor Dust from Various Studies
The presence of BHT in aquatic environments leads to its accumulation in aquatic organisms. Studies have detected BHT in various fish species. For instance, farmed Atlantic salmon fillets were found to have the highest levels of BHT among several farmed fish species. researchgate.net
A study on the muscle-specific accumulation of BHT in olive flounder fed with BHT-supplemented diets showed a dose-dependent increase in BHT concentration in the muscle tissue. europa.eu The accurate determination of BHT concentrations in fish tissue is critical for assessing the potential for trophic transfer and human exposure through seafood consumption. Analytical methods for this purpose would typically employ BHT-d21 to ensure reliable quantification.
BHT metabolites have also been reported in mollusks, indicating that these organisms can take up and metabolize BHT from their environment. satra.com The use of deuterated standards is essential for the accurate analysis of both the parent compound and its metabolites in these biological samples.
Table 2: BHT Accumulation in Muscle Tissue of Olive Flounder (Paralichthys olivaceus) after 60 Days of Feeding
| Dietary BHT (mg/kg) | Muscle BHT (mg/kg) |
|---|---|
| 0 (Control) | Not specified |
| 11 | Data not provided in abstract |
| 19 | Data not provided in abstract |
| 35 | Data not provided in abstract |
| 85 | Data not provided in abstract |
| 121 | Highest accumulation |
Source: Adapted from research findings on P. olivaceus. europa.eu
Computational Chemistry and Molecular Modeling Applications in Butylated Hydroxytoluene D21 Research
In Silico Prediction of Metabolic Pathways and Metabolite Structures
In silico metabolite prediction tools are crucial for anticipating the biotransformation of xenobiotics like BHT-d21. These computational platforms use extensive reaction rule libraries and machine learning algorithms to forecast the metabolic fate of a parent compound. nih.gov Software such as BioTransformer, Meteor, and TIMES can predict multiple generations of Phase I and Phase II metabolites. nih.gov For BHT, these predictions include various oxidative metabolites as well as subsequent glutathione (B108866), glucuronide, and sulfate conjugates. mdpi.com
The use of deuterated analogs like BHT-d21 is particularly valuable in conjunction with these computational predictions and experimental analysis. High-resolution mass spectrometry (HRMS) is used to detect and characterize metabolites formed during in vitro incubations with liver fractions. mdpi.com The mass shift introduced by the 21 deuterium (B1214612) atoms in BHT-d21 provides a clear signature, allowing for the unambiguous identification of its metabolites against a complex biological background.
For example, in studies identifying hydroxylated BHT metabolites, isotope-labeling was used to confirm the site of oxidation. By incubating deuterated BHT analogs (such as BHT-d₃ on the methyl group or BHT-d₂₀ on the tert-butyl groups) and analyzing the mass shifts in the resulting metabolites, researchers could definitively determine that oxidation occurs on the para-methyl group or a tert-butyl group. mdpi.com This synergy between in silico prediction and isotope-labeling experiments provides a powerful strategy for elucidating complex metabolic pathways. mdpi.com
Table 1: Predicted vs. Experimentally Observed BHT Metabolites
| Metabolite Type | Predicted Transformation | Experimental Confirmation |
|---|---|---|
| Phase I | Hydroxylation (on methyl group) | Yes |
| Hydroxylation (on t-butyl group) | Yes | |
| Carboxylic Acid Formation | Yes | |
| Aldehyde Formation | Yes | |
| Demethylation (DBP formation) | Yes | |
| Phase II | Glucuronide Conjugation | Yes |
| Sulfate Conjugation | Yes |
This table summarizes common metabolic transformations predicted by in silico tools and confirmed through in vitro experiments, often aided by isotope labeling. mdpi.com
Molecular Docking and Reverse Screening for Identification of Protein Targets
Identifying the protein targets of a small molecule is critical to understanding its biological effects and potential toxicity. Computational techniques such as reverse screening and molecular docking are powerful in silico methods for this purpose. nih.govnih.gov Reverse screening, also known as computational target fishing, takes a small molecule like BHT-d21 as the query and screens it against a large database of protein structures to identify potential binding partners. nih.govscienceopen.com This approach contrasts with traditional virtual screening, which screens a library of compounds against a single protein target. nih.gov
The process typically begins by using tools that predict targets based on the chemical and/or structural similarity of the query molecule to known ligands for thousands of different proteins. nih.gov Following this initial screening, molecular docking simulations are performed to refine the predictions. Docking calculates the preferred orientation of the molecule when bound to a specific protein target and estimates the binding affinity based on scoring functions that evaluate intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov
For BHT, these computational methods have been used to identify numerous potential protein targets, suggesting possible explanations for its biological effects. nih.gov Because the static molecular structure of BHT-d21 is identical to that of BHT, the same docking and reverse screening principles apply directly. The insights gained can guide further experimental validation and help to understand the molecule's mechanism of action or off-target effects. nih.gov
Table 2: Top Predicted Protein Target Classes for BHT via Reverse Screening
| Rank | Target Class | Representative Proteins | Predicted Function/Effect |
|---|---|---|---|
| 1 | Nuclear Receptors | Androgen Receptor, Estrogen Receptor | Endocrine Disruption |
| 2 | G-Protein Coupled Receptors | Dopamine Receptor, Serotonin Receptor | Neurological Effects |
| 3 | Enzymes | Cyclooxygenase (COX), Carbonic Anhydrase | Anti-inflammatory, Metabolic Effects |
| 4 | Ion Channels | GABA-A Receptor | Neuromodulatory Effects |
This table is based on computational reverse screening studies of BHT, which are directly applicable to BHT-d21. nih.gov
Simulation of Reaction Mechanisms and Transition States Involving Deuterated Species
Computational chemistry provides powerful tools for simulating the detailed mechanisms of chemical reactions, including the calculation of transition state structures and activation energies. youtube.com For BHT and its deuterated isotopologues, methods like Density Functional Theory (DFT) are used to model oxidation pathways and other chemical transformations. nih.govnih.gov These simulations can map the entire energy profile of a reaction, identifying the lowest-energy path from reactants to products. researchgate.net
The study of deuterated species like BHT-d21 is fundamentally linked to the kinetic isotope effect (KIE), where the substitution of a heavier isotope (deuterium for hydrogen) leads to a change in the reaction rate. This effect arises because the greater mass of deuterium lowers the zero-point vibrational energy of a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, often resulting in a slower reaction rate if this bond cleavage occurs in the rate-determining step.
Computational simulations can precisely model this phenomenon. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted and compared with experimental results. researchgate.net For BHT, deuteration of the 4-methyl group has been shown experimentally to slow its metabolism to the reactive BHT-quinone methide intermediate. nih.gov This observation can be rationalized through transition state simulations showing a higher activation energy for the hydrogen (deuterium) abstraction step in the deuterated molecule. These computational models are essential for interpreting experimental KIE data and confirming the involvement of specific bonds in the reaction's transition state. nih.govst-andrews.ac.uk
Environmental Transport and Fate Modeling of BHT and its Degradation Products
Understanding the environmental journey of a chemical is crucial for assessing its ecological impact. Environmental transport and fate modeling uses mathematical models to predict how a chemical like BHT moves through and persists in different environmental compartments such as water, air, and soil. epa.gov These models incorporate key chemical properties (e.g., water solubility, vapor pressure) and environmental parameters to simulate processes like leaching, degradation, and dispersion. epa.govresearchgate.net
For BHT, computational fluid dynamics (CFD) software has been used to model its transport in water, for instance, its leaching from plastic pipes (B44673) into the water supply. e3s-conferences.orge3s-conferences.org These models simulate the diffusion of BHT from the pipe material and its subsequent transport under different flow conditions (laminar and turbulent), while also accounting for chemical reactions like oxidation. researchgate.net
The principles of these models are directly applicable to BHT-d21. While the fundamental chemical properties are very similar to those of BHT, the increased mass of BHT-d21 would result in a slightly lower diffusion coefficient. This difference, though small, can be incorporated into the transport models to refine predictions of its environmental distribution. Furthermore, DFT calculations have been used to study the degradation of BHT initiated by hydroxyl radicals in aquatic environments, identifying the most likely transformation pathways and products, such as 2,6-di-tert-butyl-p-benzoquinone (BHT-Q). researchgate.net Such mechanistic studies inform larger-scale fate models by providing accurate degradation rates and product distributions for both BHT and BHT-d21.
Quantum Chemical Calculations for Understanding Deuteration Effects on Molecular Interactions
Quantum chemical calculations, particularly DFT, are fundamental to understanding the subtle yet significant effects of isotopic substitution at the molecular level. nih.gov When hydrogen is replaced by deuterium in BHT to form BHT-d21, the primary change is an increase in the mass of the substituted nuclei. This mass difference directly influences the vibrational modes of the molecule. researchgate.net
Quantum calculations can accurately compute the vibrational frequencies for both BHT and BHT-d21. The results show that C-D bonds vibrate at a lower frequency than C-H bonds. This leads to a lower zero-point energy (ZPE) for the deuterated molecule, making it slightly more stable and its bonds stronger. researchgate.net This calculated difference in ZPE is the origin of the primary kinetic isotope effect discussed previously.
Advanced Spectroscopic Characterization Techniques Applied to Butylated Hydroxytoluene and Its Deuterated Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation, Positional Analysis, and Structural Elucidation
In ¹H NMR spectroscopy, the replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal from the spectrum. For BHT-d21, where the eighteen protons of the two tert-butyl groups and the three protons of the methyl group are replaced by deuterium, the ¹H NMR spectrum would be dramatically simplified. The complex multiplet or singlet signals corresponding to these alkyl groups in standard BHT would be absent. chemicalbook.comresearchgate.net The only remaining signals would be from the two aromatic protons and the hydroxyl proton, confirming the extensive deuteration of the alkyl moieties. The level of deuterium incorporation can be quantified by comparing the integration of the remaining proton signals with an internal standard. nih.gov
Conversely, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei. Each chemically distinct deuterium atom will produce a signal in the ²H NMR spectrum at a chemical shift very similar to its ¹H counterpart. This allows for precise positional analysis, confirming that deuteration has occurred at the intended tert-butyl and methyl positions.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts for Butylated Hydroxytoluene (BHT) and Butylated Hydroxytoluene-d21 in CDCl₃ This table is generated based on typical chemical shifts for BHT and the principles of NMR spectroscopy for deuterated compounds.
| Functional Group | BHT ¹H Chemical Shift (ppm) | This compound ¹H Chemical Shift (ppm) | Rationale for Change |
|---|---|---|---|
| Hydroxyl (-OH) | ~5.0 (singlet) | ~5.0 (singlet) | The hydroxyl proton is not replaced in BHT-d21. |
| Aromatic (-CH) | ~6.9 (singlet) | ~6.9 (singlet) | The aromatic protons are not replaced in BHT-d21. |
| Methyl (-CH₃) | ~2.3 (singlet) | Signal Absent | The three methyl protons are replaced by deuterium. |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Changes
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Isotopic substitution, particularly the replacement of hydrogen with the heavier deuterium isotope, leads to a noticeable decrease in the vibrational frequency of the corresponding bonds. nih.gov This isotope effect is a powerful tool for vibrational assignment and for confirming deuteration.
In the FT-IR spectrum of standard BHT, characteristic peaks include the O-H stretch of the phenolic group (around 3630 cm⁻¹ for a non-hydrogen-bonded phenol), C-H stretching vibrations from the aromatic ring and alkyl groups (typically 2850-3000 cm⁻¹), and C=C stretching from the aromatic ring (around 1600 cm⁻¹). nih.govresearchgate.netresearchgate.net
For this compound, the most significant changes are expected in the C-H stretching region. The C-D bonds are heavier and thus vibrate at lower frequencies than C-H bonds. The C-H stretching bands would be replaced by C-D stretching bands, which typically appear in the 2100-2250 cm⁻¹ region. Similarly, C-H bending (scissoring, wagging, twisting) vibrations would also shift to lower wavenumbers. The O-H and aromatic C=C stretching frequencies, however, would remain largely unaffected, as these parts of the molecule are not deuterated.
Table 2: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹) for BHT and Expected Frequencies for this compound This table is generated based on published data for BHT and theoretical principles of isotopic effects in vibrational spectroscopy.
| Vibrational Mode | BHT Frequency (cm⁻¹) | This compound Expected Frequency (cm⁻¹) | Rationale for Change |
|---|---|---|---|
| O-H Stretch (non-H-bonded) | ~3630 | ~3630 | No deuteration at the hydroxyl group. |
| Aromatic C-H Stretch | ~3020 | ~3020 | No deuteration on the aromatic ring. |
| Aliphatic C-H Stretch | 2850-2960 | Largely Absent | C-H bonds of methyl and tert-butyl groups are replaced. |
| C-D Stretch | Not Present | ~2100-2250 | New vibrational mode due to the C-D bonds. |
| Aromatic C=C Stretch | ~1600, ~1480 | ~1600, ~1480 | Ring vibrations are minimally affected by alkyl deuteration. |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving the promotion of electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In molecules with pi systems, such as the aromatic ring in BHT, the most common transitions are π → π* and n → π*. libretexts.org The phenolic structure of BHT, with its hydroxyl group and alkyl substituents on the benzene (B151609) ring, gives rise to characteristic UV absorptions. ijisrt.com
For BHT dissolved in a suitable solvent like ethanol (B145695) or methanol, the UV spectrum typically shows absorption maxima around 275-280 nm. researchgate.netnih.gov This absorption corresponds primarily to the π → π* transition of the substituted benzene ring. libretexts.org
Deuteration of the alkyl groups, as in this compound, is generally expected to have a minimal effect on the electronic transitions. libretexts.org The energy levels of the π molecular orbitals of the aromatic ring are determined by the atoms of the ring and the directly attached oxygen atom. Since these are unchanged, the HOMO-LUMO gap remains largely the same. researchgate.net Subtle secondary effects, known as vibronic coupling (coupling of vibrational and electronic states), can sometimes lead to very slight shifts in the absorption maximum (λ_max) or changes in the fine structure of the absorption band, but large shifts are not anticipated. Therefore, the UV-Vis spectrum of BHT-d21 is predicted to be nearly identical to that of non-deuterated BHT.
Table 3: Typical UV-Visible Absorption Data for Butylated Hydroxytoluene This data is representative of values found in the literature and databases.
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|---|
| Ethanol | ~278 | ~1800-2000 L mol⁻¹ cm⁻¹ | π → π* |
X-ray Diffraction (XRD) for Crystalline Structure and Lattice Parameter Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Through single-crystal XRD analysis, it is possible to determine the unit cell dimensions (lattice parameters), space group, and precise atomic coordinates of a molecule in its solid state.
Studies on Butylated hydroxytoluene have shown that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net This reveals a specific, ordered packing of the BHT molecules in the crystal lattice.
The effect of deuteration on the crystalline structure is generally very subtle. The replacement of hydrogen with deuterium does not change the fundamental molecular shape or the types of intermolecular forces (e.g., van der Waals forces, weak hydrogen bonding) that govern crystal packing. Therefore, it is highly probable that this compound would be isostructural with its non-deuterated counterpart, crystallizing in the same space group. However, minor changes in the lattice parameters (a, b, and c) may occur. These small variations arise from the slightly shorter bond length of a C-D bond compared to a C-H bond and differences in the zero-point vibrational energy, which can marginally affect intermolecular distances. These differences are typically very small and require high-resolution diffraction data to be accurately determined.
Table 4: Crystal Data for Butylated Hydroxytoluene (BHT) Data obtained from published crystallographic studies. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.01 - 6.03 |
| b (Å) | 9.75 - 9.77 |
| c (Å) | 22.80 - 22.84 |
| Volume (ų) | ~1335 - 1340 |
Application of Hyphenated Spectroscopic Techniques (e.g., LC-NMR-MS)
Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, offer unparalleled capabilities for the analysis of complex mixtures. ijarnd.comchemijournal.comnih.gov For the study of deuterated compounds and their metabolites, techniques like Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) are exceptionally powerful. spectroscopyonline.com
In the context of this compound, an LC-MS/MS system would be highly effective. nih.govresearchgate.netuzh.chresearchgate.net
Liquid Chromatography (LC): The LC component separates the deuterated parent compound from any non-deuterated BHT, impurities, or metabolites that may be present in a sample.
Mass Spectrometry (MS): The MS detector provides highly sensitive and specific detection. It can unequivocally confirm the identity of BHT-d21 by its molecular weight, which is 21 mass units higher than that of BHT (C₁₅H₂₄O, MW ≈ 220.35 g/mol vs. C₁₅H₃D₂₁O, MW ≈ 241.48 g/mol ). medchemexpress.comnih.gov Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural confirmation by analyzing the masses of the resulting fragments.
The integration of NMR detection (LC-NMR) adds another layer of structural information. chemijournal.com After separation by LC, fractions corresponding to specific peaks can be directed to an NMR spectrometer. This allows for the acquisition of detailed NMR spectra (¹H or ²H) on the purified component, confirming its structure and the specific sites of deuteration without the need for offline isolation. This combined approach (LC-NMR-MS) provides a comprehensive analysis, delivering separation, mass confirmation, and unambiguous structural elucidation in a single, integrated workflow. spectroscopyonline.com
Future Research Directions and Emerging Applications of Butylated Hydroxytoluene D21
Development of Novel and Green Deuteration Methodologies for Complex Analogs
The synthesis of deuterated compounds, including complex analogs of BHT, is pivotal for their application in various research fields. Traditional deuteration methods often rely on harsh reaction conditions and expensive transition metal catalysts, which can lead to environmental concerns. nih.gov Consequently, there is a growing interest in the development of novel and environmentally friendly, or "green," deuteration methodologies.
Recent advancements in this area include base-mediated deuteration techniques that offer a cost-effective and step-economical approach. acs.org These methods utilize readily available and inflammable deuterium (B1214612) sources like DMSO-d6, avoiding the need for metal catalysts and additives. acs.org Another promising green approach is the use of biocatalysis, where enzymes are employed to catalyze the deuteration process. nih.gov For instance, a photodecarboxylase from Chlorella variabilis NC64A has been engineered to catalyze the decarboxylative deuteration of various carboxylic acids using D2O as the deuterium source under mild conditions. nih.gov Such enzymatic methods offer high selectivity and operate under environmentally benign conditions. nih.gov
Furthermore, photocatalysis and electrocatalysis are being explored as sustainable alternatives for producing deuterium-labeled compounds. youtube.com These methods reduce the reliance on high temperatures and hazardous chemicals. youtube.com The development of recyclable catalysts, particularly those based on abundant and less toxic metals like iron and copper, further enhances the green credentials of these synthetic routes. youtube.com The application of these novel and green deuteration methodologies to synthesize complex BHT analogs will be crucial for expanding their availability and use in future research.
Table 1: Comparison of Deuteration Methodologies
| Methodology | Advantages | Disadvantages | Potential for BHT-d21 Analog Synthesis |
| Traditional Methods (e.g., metal catalysis) | Well-established, versatile | Harsh conditions, expensive and toxic catalysts, potential for metal contamination | Applicable but less sustainable |
| Base-Mediated Deuteration | Cost-effective, step-economical, metal-free | May not be suitable for all substrates | High potential for specific deuteration patterns |
| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and substrate scope can be limiting | Promising for specific and clean deuteration |
| Photocatalysis/Electrocatalysis | Reduced energy consumption, avoids harsh chemicals | Catalyst efficiency and stability can be challenging | Good potential for sustainable synthesis |
Expanded Use of BHT-d21 in Tracing Complex Biological and Biochemical Pathways
Stable isotope labeling is a powerful tool for tracing the metabolic fate of compounds within biological systems. nih.govisotope.com BHT-d21, as a deuterated analog of BHT, serves as an excellent tracer to investigate its biotransformation and distribution in vitro and in vivo. When BHT-d21 is introduced into a biological system, its metabolic products can be identified and quantified using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS). nih.gov The deuterium label provides a distinct mass signature, allowing for the unambiguous identification of BHT-derived metabolites against the complex background of endogenous molecules. nih.gov
A study investigating the in vitro metabolism of BHT using human and rat liver fractions successfully employed isotope-labeled BHT analogs, including a deuterated version, to elucidate the structures of its metabolites. nih.gov This research confirmed that major metabolic pathways for BHT involve the oxidation of the para-methyl group and the tert-butyl group. nih.gov By using BHT-d21, researchers can precisely track the incorporation of deuterium into various metabolic products, thereby mapping out the intricate biochemical pathways involved in BHT degradation. nih.gov
The expanded use of BHT-d21 in tracer-based metabolomics will provide a more comprehensive understanding of its metabolic fate. nih.gov This approach, which combines stable isotope tracing with advanced analytical technologies, can quantify the flux through different metabolic pathways. nih.gov Such studies are crucial for assessing the potential bioaccumulation and biological effects of BHT and its metabolites.
Application in Pharmacodynamic and Systems Biology Studies to Understand Overall Biological Impact
Deuteration can significantly impact the pharmacodynamic properties of a drug by altering its metabolic rate. researchgate.netnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov This "kinetic isotope effect" can lead to a longer half-life, increased plasma concentrations, and potentially altered biological activity of the deuterated compound compared to its non-deuterated counterpart. nih.gov
Advanced Environmental Risk Assessment through Comprehensive Isotopic Tracing and Fate Prediction
Butylated hydroxytoluene is widely used and has been detected in the environment, raising concerns about its potential ecological impact. vkm.nodeveloppement-durable.gouv.fr It is not readily biodegradable and has a high potential for bioaccumulation, as well as high toxicity to aquatic organisms. developpement-durable.gouv.fr Advanced environmental risk assessment is therefore crucial to understand the fate and impact of BHT in various environmental compartments.
Isotope labeling is a valuable tool for investigating the environmental transport and degradation of pollutants. researchgate.net By using BHT-d21 as a tracer, scientists can conduct more accurate and comprehensive studies on its environmental fate. For example, by introducing BHT-d21 into controlled environmental systems (e.g., soil microcosms, aquatic mesocosms), researchers can track its degradation pathways, identify its transformation products, and determine its persistence and mobility. The distinct isotopic signature of BHT-d21 allows for its precise detection even at low concentrations in complex environmental matrices.
This approach can provide crucial data for developing more accurate predictive models for the environmental fate of BHT. e3s-conferences.org Understanding the transport and transformation of BHT in water, soil, and sediment is essential for a thorough environmental risk assessment. developpement-durable.gouv.fr The use of BHT-d21 in such studies will contribute to a more robust evaluation of the potential risks posed by BHT to ecosystems.
Integration of Multi-Omics Data with Deuterated Compound Analysis for Holistic Understanding
The integration of data from multiple "-omics" platforms (genomics, transcriptomics, proteomics, and metabolomics) provides a powerful, systems-level view of biological processes. nih.gov When combined with the analysis of deuterated compounds like BHT-d21, this multi-omics approach can offer a holistic understanding of the compound's mechanism of action and its effects on biological systems.
Tracer-based metabolomics using BHT-d21 can identify the specific metabolic pathways affected by the compound. nih.gov By simultaneously analyzing changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can connect the observed metabolic alterations to upstream regulatory events. For example, an increase in the abundance of a particular BHT metabolite, as traced by BHT-d21, might be correlated with the upregulation of genes and proteins encoding the enzymes responsible for its formation.
This integrated approach can help in identifying key regulatory networks and signaling pathways that are perturbed by BHT exposure. nih.gov Such a comprehensive understanding is crucial for elucidating the molecular mechanisms underlying both the beneficial (e.g., antioxidant) and potentially adverse effects of BHT. The combination of multi-omics data with deuterated compound analysis represents a frontier in toxicology and pharmacology, paving the way for more accurate predictions of a compound's biological impact.
Mechanistic Understanding of Differential Biological Responses to Butylated Hydroxytoluene and Butylated Hydroxytoluene-d21
The substitution of hydrogen with deuterium in BHT to form BHT-d21 can lead to differential biological responses due to the kinetic isotope effect. nih.gov This effect can alter the rate of metabolic reactions, leading to different concentrations of BHT and its metabolites in tissues, which in turn can influence the biological response. nih.gov
For instance, studies have shown that BHT and its analog, butylated hydroxyanisole (BHA), can induce different cell death mechanisms. One study found that while BHA induced apoptosis in rat thymocytes, BHT induced non-apoptotic cell death. nih.govresearchgate.net Understanding the mechanistic basis for such differences is a key area for future research.
By comparing the biological effects of BHT and BHT-d21 side-by-side in various experimental models, researchers can dissect the role of metabolism in their mechanisms of action. For example, if BHT-d21, with its potentially slower metabolism, exhibits a different toxicological profile than BHT, it would provide strong evidence for the involvement of specific metabolites in the observed toxicity. mdpi.com These studies could involve assessing a range of biological endpoints, including cytotoxicity, genotoxicity, and effects on key signaling pathways. A deeper mechanistic understanding of the differential biological responses to BHT and BHT-d21 will be critical for a more accurate assessment of the safety of BHT and for the potential development of safer antioxidant analogs.
Table 2: Investigating Differential Biological Responses
| Parameter | Butylated Hydroxytoluene (BHT) | This compound (BHT-d21) | Research Implication |
| Metabolism Rate | Normal | Potentially Slower | Elucidating the role of metabolic rate in biological effects. |
| Metabolite Profile | Known profile | Potentially altered profile (different concentrations of metabolites) | Identifying specific metabolites responsible for biological activities. |
| Cell Death Mechanism | Induces non-apoptotic cell death in some models | To be determined | Understanding how altered metabolism affects cellular fate. |
| Antioxidant Activity | Established | Potentially altered due to changes in pharmacokinetics | Optimizing antioxidant efficacy. |
Q & A
Q. What is the role of BHT-d21 in experimental design for antioxidant studies?
BHT-d21 is primarily used as a deuterated internal standard in analytical methods such as HPLC–MS/MS to quantify native BHT. Its isotopic labeling allows precise correction for matrix effects and instrumental variability, ensuring accurate quantification in complex biological or chemical matrices .
Q. What statistical methods are recommended when comparing BHT-d21 efficacy across experimental treatments?
A Completely Randomized Design (CRD) with ANOVA followed by post-hoc tests (e.g., Duncan’s test) is suitable for analyzing variance in antioxidant activity measurements. This approach accounts for treatment-specific differences, such as solvent polarity effects on radical scavenging assays .
Q. What controls should be included when assessing BHT-d21’s antioxidant capacity in vitro?
Include positive controls (e.g., Trolox, vitamin E) to benchmark activity and negative controls (solvent-only) to validate assay conditions. This ensures reliable comparisons between BHT-d21 and reference antioxidants in DPPH or ABTS assays .
Q. What are the best practices for storing BHT-d21 to maintain stability in long-term studies?
Store BHT-d21 in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidative degradation. This method aligns with protocols for preserving antioxidant integrity in animal diet preparations .
Q. How does solvent polarity impact BHT-d21’s antioxidant activity measurements?
Solvent polarity (e.g., methanol vs. hexane) significantly affects radical scavenging activity due to differences in solubility and interaction kinetics. Normalize data using solvent-matched controls to account for these variations .
Advanced Research Questions
Q. How to optimize BHT-d21 incorporation in solid-phase extraction (SPE) protocols for oxidative stress biomarkers?
Spike BHT-d21 at known concentrations pre-extraction to correct for recovery losses. Use deuterated analogs (e.g., HNE-MA-d3) as internal standards in SPE workflows, followed by HPLC–MS/MS with multiple reaction monitoring (MRM) for precise quantification of oxidative stress biomarkers .
Q. How to design a response surface methodology (RSM) experiment incorporating BHT-d21 for optimizing extraction efficiency?
Apply a Box-Behnken design (BBD) to variables such as solvent ratio, extraction time, and BHT-d21 concentration. Analyze quadratic models to identify optimal conditions, as demonstrated in lycopene extraction studies using response surface optimization .
Q. How to address data contradictions when BHT-d21 recovery rates vary between analytical batches?
Implement batch correction by normalizing recovery data against internal standards. Validate with inter-day precision studies, ensuring relative standard deviation (RSD) remains below 15% across replicates .
Q. How to validate the specificity of BHT-d21 detection in complex biological matrices using tandem mass spectrometry?
Confirm specificity by analyzing matrix-matched calibrants and verifying the absence of interference at specific MRM transitions. Use isotopic dilution techniques to distinguish BHT-d21 from endogenous compounds in urine or plasma .
Q. How to reconcile discrepancies between in vitro and in vivo antioxidant data when using BHT-d21 as a reference standard?
Account for bioavailability and metabolic conversion by using deuterated isotopes in animal models. Perform compartment-specific sampling (e.g., plasma vs. tissue) and validate with physiologically relevant exposure durations .
Methodological Notes
- Internal Standardization : BHT-d21’s deuterated structure minimizes matrix effects in mass spectrometry, improving accuracy in biomarker quantification .
- Experimental Design : Use CRD or BBD to systematically evaluate variables affecting BHT-d21 performance, ensuring statistical robustness .
- Data Validation : Employ inter-batch correction and precision thresholds (RSD <15%) to mitigate variability in recovery studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
